molecular formula C19H20ClNO2 B5811418 N-(5-chloro-2-methoxyphenyl)-3-(4-isopropylphenyl)acrylamide

N-(5-chloro-2-methoxyphenyl)-3-(4-isopropylphenyl)acrylamide

Cat. No. B5811418
M. Wt: 329.8 g/mol
InChI Key: GJUHVGTVEQSOCC-IZZDOVSWSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-3-(4-isopropylphenyl)acrylamide, also known as CI-994, is a synthetic compound with potential anticancer properties. It belongs to the class of histone deacetylase inhibitors (HDAC inhibitors), which are compounds that can modify the activity of enzymes involved in gene expression. CI-994 has been the subject of extensive research due to its potential to inhibit cancer cell growth and induce apoptosis, or programmed cell death.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-3-(4-isopropylphenyl)acrylamide involves inhibition of HDAC enzymes, which are involved in the regulation of gene expression. HDAC enzymes remove acetyl groups from histone proteins, which can lead to repression of gene expression. By inhibiting HDAC enzymes, N-(5-chloro-2-methoxyphenyl)-3-(4-isopropylphenyl)acrylamide can increase the acetylation of histone proteins, leading to increased gene expression. This can result in the activation of genes involved in cell cycle arrest, apoptosis, and differentiation, which can contribute to the anticancer activity of N-(5-chloro-2-methoxyphenyl)-3-(4-isopropylphenyl)acrylamide.
Biochemical and Physiological Effects
N-(5-chloro-2-methoxyphenyl)-3-(4-isopropylphenyl)acrylamide has been shown to have several biochemical and physiological effects in cancer cells. In addition to its effects on gene expression, N-(5-chloro-2-methoxyphenyl)-3-(4-isopropylphenyl)acrylamide can also induce cell cycle arrest and apoptosis. N-(5-chloro-2-methoxyphenyl)-3-(4-isopropylphenyl)acrylamide has been shown to increase the expression of pro-apoptotic genes, such as Bax, and decrease the expression of anti-apoptotic genes, such as Bcl-2. N-(5-chloro-2-methoxyphenyl)-3-(4-isopropylphenyl)acrylamide can also inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

N-(5-chloro-2-methoxyphenyl)-3-(4-isopropylphenyl)acrylamide has several advantages for laboratory experiments. It is a well-characterized compound with a known mechanism of action, and its synthesis has been optimized for improved yield and purity. N-(5-chloro-2-methoxyphenyl)-3-(4-isopropylphenyl)acrylamide has also been extensively studied in vitro and in vivo, providing a wealth of data on its anticancer activity. However, N-(5-chloro-2-methoxyphenyl)-3-(4-isopropylphenyl)acrylamide has some limitations for laboratory experiments. It has low solubility in water, which can make it difficult to use in certain assays. N-(5-chloro-2-methoxyphenyl)-3-(4-isopropylphenyl)acrylamide can also have off-target effects on other enzymes, which can complicate data interpretation.

Future Directions

There are several future directions for research on N-(5-chloro-2-methoxyphenyl)-3-(4-isopropylphenyl)acrylamide. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of N-(5-chloro-2-methoxyphenyl)-3-(4-isopropylphenyl)acrylamide. Another area of interest is the combination of N-(5-chloro-2-methoxyphenyl)-3-(4-isopropylphenyl)acrylamide with other anticancer agents to enhance their activity. The use of N-(5-chloro-2-methoxyphenyl)-3-(4-isopropylphenyl)acrylamide in combination with immunotherapy, such as checkpoint inhibitors, is also an area of interest. Finally, the identification of biomarkers that can predict response to N-(5-chloro-2-methoxyphenyl)-3-(4-isopropylphenyl)acrylamide is an important area of research, as it can help identify patients who are most likely to benefit from treatment.

Synthesis Methods

The synthesis of N-(5-chloro-2-methoxyphenyl)-3-(4-isopropylphenyl)acrylamide involves several steps, starting from commercially available starting materials. The key step involves the reaction of 5-chloro-2-methoxyaniline with 4-isopropylbenzaldehyde to form the intermediate 5-chloro-2-methoxy-N-(4-isopropylbenzylidene)aniline. This intermediate is then reacted with acryloyl chloride to form N-(5-chloro-2-methoxyphenyl)-3-(4-isopropylphenyl)acrylamide. The synthesis of N-(5-chloro-2-methoxyphenyl)-3-(4-isopropylphenyl)acrylamide has been optimized to improve yield and purity, and several variations of the synthetic route have been reported.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-3-(4-isopropylphenyl)acrylamide has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that N-(5-chloro-2-methoxyphenyl)-3-(4-isopropylphenyl)acrylamide can inhibit the growth of various cancer cell lines, including leukemia, breast, prostate, and colon cancer cells. In vivo studies have also demonstrated the antitumor activity of N-(5-chloro-2-methoxyphenyl)-3-(4-isopropylphenyl)acrylamide in animal models of cancer. N-(5-chloro-2-methoxyphenyl)-3-(4-isopropylphenyl)acrylamide has also been shown to enhance the activity of other anticancer agents, such as cisplatin and doxorubicin.

properties

IUPAC Name

(E)-N-(5-chloro-2-methoxyphenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO2/c1-13(2)15-7-4-14(5-8-15)6-11-19(22)21-17-12-16(20)9-10-18(17)23-3/h4-13H,1-3H3,(H,21,22)/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJUHVGTVEQSOCC-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=CC(=O)NC2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-(5-chloro-2-methoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide

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